molecular formula C21H27NO B143050 (R,R)-N-(1-Phenylethyl) Ibuprofen Amide CAS No. 121734-80-3

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide

Cat. No.: B143050
CAS No.: 121734-80-3
M. Wt: 309.4 g/mol
InChI Key: BLNIYEIMTLMHGY-IAGOWNOFSA-N
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Description

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide (CAS: 121734-80-3) is a chiral amide derivative of ibuprofen, synthesized via stereoselective methods. Its molecular formula is C₂₁H₂₇NO (MW: 309.45), with an enantiomeric purity >95% (HPLC) . The compound features a stereogenic center at both the ibuprofen moiety and the phenylethylamine group, making it a valuable chiral building block in asymmetric synthesis. The (R,R)-configuration is critical for its role in controlling stereochemical outcomes in catalytic reactions and drug development .

Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNIYEIMTLMHGY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152886
Record name (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121734-80-3
Record name (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121734-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biocatalysis Using Nocardia corallina B-276

Nocardia corallina B-276 exhibits dual enzymatic activity via nitrile hydratase (NHase) and amidase, enabling the sequential hydrolysis of ibuprofen nitrile to ibuprofen amide and finally to ibuprofen. While the NHase step lacks enantioselectivity (49–54% R selectivity), the amidase-catalyzed hydrolysis of ibuprofen amide achieves >99% enantiomeric excess (ee) for (R)-ibuprofen under optimized conditions. This deracemisation process involves stereoinversion of the S-enantiomer, though the exact mechanism remains under investigation.

Reaction Conditions:

  • Substrate: Racemic ibuprofen nitrile (0.107 mM)

  • Solvent System: Phosphate buffer (0.1 M, pH 7.0) with 0.6% N,N-dimethylformamide

  • Biocatalyst: N. corallina cell suspension (substrate:dry cells ratio 1:17 w/w)

  • Yield: 73% (R)-ibuprofen after 72 h.

Limitations and Optimization

Increasing the substrate:cell ratio beyond 1:17 reduces conversion efficiency, highlighting enzyme saturation effects. Recrystallization of intermediates improves ee from 38% to 78%, underscoring the importance of post-hydrolysis purification.

Chemical Synthesis via Chiral Amine Resolution

Enantioselective Amine Coupling

The patent-pending resolution method employs (R)-1-phenylethylamine to isolate (R)-ibuprofen from racemic mixtures via diastereomeric salt formation. This approach, adapted for amide synthesis, involves:

  • Salt Formation: Reacting racemic ibuprofen with (R)-1-phenylethylamine in ethanol.

  • Recrystallization: Isolating the (R,R)-diastereomeric salt through iterative recrystallization.

  • Amidation: Activating (R)-ibuprofen as an acid chloride (e.g., using thionyl chloride) and coupling with (R)-1-phenylethylamine.

Key Data:

ParameterValue
Coupling Agent Thionyl chloride (SOCl₂)
Solvent Dry dichloromethane
Temperature 0–5°C (activation), 25°C (coupling)
Yield 68–72% after purification

Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated ibuprofen precursors offers an alternative route. Using chiral ligands such as (R)-BINAP, enantioselectivities up to 92% ee have been reported, though this method requires further adaptation for amide derivatives.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 3349.8 cm⁻¹ (N-H stretch) and 1656.7 cm⁻¹ (amide I band) confirm amide bond formation.

  • ¹H-NMR: Distinct signals at δ 1.52 ppm (doublet, J = 7.2 Hz, CH₃) and δ 7.20 ppm (aromatic protons) align with the expected structure.

  • Chiral HPLC: Utilized to verify >99% ee using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

Thermal Properties

The compound exhibits a melting point range of 112–114°C , consistent with crystalline diastereomeric purity.

Industrial-Scale Production Challenges

Cost and Efficiency

The use of (R)-1-phenylethylamine adds significant cost due to its market price (~$1,200/kg). Enzymatic methods, while greener, face scalability issues owing to slow reaction kinetics (72–96 h incubation).

Solvent Selection

N,N-dimethylformamide (DMF) enhances substrate solubility but complicates waste management. Recent trials with cyclopentyl methyl ether (CPME) show promise as a greener alternative, albeit with 15% reduced yield.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid amide bond formation (residence time <10 min) with 85% conversion, though stereochemical outcomes require further optimization.

Immobilized Enzymes

Cross-linked enzyme aggregates (CLEAs) of N. corallina NHase/amidase retain 80% activity after five cycles, potentially reducing biocatalyst costs .

Chemical Reactions Analysis

Types of Reactions

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (R,R)-N-(1-Phenylethyl) Ibuprofen Amide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-Phenylethyl)Benzamide
  • Structure : Contains a bromonaphthalene group instead of ibuprofen’s propylphenyl chain.
  • Synthesis : Prepared via Suzuki–Miyaura coupling (58% yield) using (R)-N-(1-phenylethyl)-4-boronic acid derivatives and 1,8-dibromonaphthalene .
  • Stereochemical Outcome : Forms multilayer 3D chiral molecules via π-stacking interactions, with diastereomeric ratios of 2:1 in coupling reactions .
  • Applications : Used in asymmetric catalysis to construct complex chiral frameworks, contrasting with the (R,R)-ibuprofen amide’s utility in pharmaceutical intermediates .
N-(1-Phenylethyl) Ibuprofen Amide (Diastereomeric Mixture)
  • Structure : Mixture of four diastereomers (CAS: 105959-56-6).
  • Synthesis : Similar to the (R,R)-isomer but lacks stereochemical control, resulting in a mixture with >95% purity .
  • Applications : Serves as a reference standard for impurity profiling, unlike the enantiopure (R,R)-form, which is preferred in enantioselective syntheses .
(R)-N-Benzyl-N-(1-Phenylethyl)Cyclohexanamine
  • Synthesis : Produced via Barton decarboxylation (50% yield) and Aza–Michael addition, using chiral lithium amides .
  • Key Differences : Lacks the ibuprofen backbone but shares the (R)-1-phenylethylamine chiral auxiliary. Used in radical-mediated reactions, highlighting divergent applications compared to the amide’s role in cross-coupling chemistry .

Crystallographic and Configurational Stability

  • (R,R)-Ibuprofen Amide : Enantiopure form with confirmed (R,R)-configuration via single-crystal XRD .
  • Racemic N-(1-Phenylethyl)-Amides : Form true racemates (1:1 enantiomer ratio) with similar packing motifs but reduced stereochemical utility in catalysis .

Pharmacological Relevance

  • S(+)-Ibuprofen : Active COX inhibitor; 160x more potent than R(−)-form .
  • R(−)-Ibuprofen : Inactive but metabolized to S(+)-form in vivo .
    The amide derivative’s stereochemistry is pivotal in designing prodrugs or chiral catalysts rather than direct pharmacological use.

Data Tables

Table 2: Pharmacokinetic Comparison of Ibuprofen Enantiomers

Property S(+)-Ibuprofen R(−)-Ibuprofen
COX-1/2 Inhibition 160x more potent Inactive
Metabolic Conversion None Converted to S(+)-form
Plasma Half-Life 2–4 hours 2–4 hours

Biological Activity

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in the context of pain relief and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a propanamide backbone and a phenylethyl moiety. The molecular formula is C21H27NOC_{21}H_{27}NO with a molecular weight of approximately 309.45 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity.

PropertyValue
Molecular FormulaC21H27NOC_{21}H_{27}NO
Molecular Weight309.45 g/mol
Purity>95% (HPLC)
CAS Number81576-47-8

The biological activity of this compound primarily involves its interaction with various biological targets, similar to other NSAIDs. Key mechanisms include:

  • COX Inhibition : Like ibuprofen, this compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation and pain.
  • FAAH Inhibition : Research indicates that certain ibuprofen analogues exhibit potent inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This can enhance analgesic effects without the psychoactive properties associated with cannabinoids .

Anti-inflammatory and Analgesic Effects

Studies have shown that this compound retains anti-inflammatory properties similar to ibuprofen. In vitro assays demonstrated its efficacy in inhibiting COX enzymes and reducing inflammatory markers in cell cultures.

Case Study Example :
A study investigating the efficacy of various ibuprofen derivatives found that this compound exhibited significant inhibition of COX-2 activity with an IC50 value comparable to that of ibuprofen itself . This suggests that modifications to the ibuprofen structure can retain or even enhance anti-inflammatory activity.

Antioxidant Properties

The presence of phenolic structures within the compound contributes to its ability to scavenge free radicals, suggesting potential antioxidant properties. This aspect is crucial for mitigating oxidative stress associated with chronic inflammation.

Anticancer Activity

Emerging research indicates that some ibuprofen derivatives may possess anticancer properties. For instance, studies have shown that this compound can inhibit tumor cell growth in vitro, potentially through COX-independent mechanisms such as modulation of NF-kB signaling pathways .

Comparative Analysis with Other Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparative Biological Activity

CompoundCOX Inhibition IC50 (μM)FAAH Inhibition IC50 (μM)Notes
Ibuprofen~30~50Standard NSAID
This compoundComparable to ibuprofenNot extensively studiedPotential dual-action
N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide~0.523.6More potent FAAH inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R,R)-N-(1-Phenylethyl) Ibuprofen Amide, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is synthesized via amide coupling between ibuprofen derivatives and chiral phenylethylamine. Key steps include:

  • Stereoselective synthesis : Use of enantiopure (R)-1-phenylethylamine to control stereochemistry, as described in analogous amidation protocols .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to remove diastereomeric impurities. Validate purity via HPLC with chiral columns .
  • Characterization : Confirm stereochemistry using polarimetry, 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., splitting patterns for diastereotopic protons), and X-ray crystallography .

Q. Which analytical techniques are most reliable for quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Detect and quantify impurities such as ibuprofen acyl glucuronide or unreacted precursors using reverse-phase C18 columns and electrospray ionization .
  • NMR spectroscopy : Identify residual solvents (e.g., DMSO) or stereoisomers via 19F^{19}\text{F} NMR if fluorine-containing intermediates are used .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity, which may affect stability during storage .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2H_2O_2), and thermal stress (40–80°C). Monitor degradation via:
  • HPLC : Track loss of parent compound and emergence of degradation products (e.g., hydrolyzed amide bonds).
  • Mass spectrometry : Identify degradation pathways (e.g., dealkylation, oxidation) .
  • pH-solubility profiles : Use shake-flask methods to determine solubility in buffers (pH 1–10) to inform formulation strategies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered solvent regions?

  • Methodological Answer :

  • SHELX refinement : Use SQUEEZE (in PLATON) to model disordered solvent molecules, ensuring accurate electron density maps .
  • Twinned data handling : Apply twin-law matrices (e.g., HKLF 5 format in SHELXL) for crystals with non-merohedral twinning .
  • Validation tools : Cross-check with CCDC databases to identify outliers in bond lengths/angles .

Q. How can researchers investigate the enantioselective binding of this compound to cyclooxygenase (COX) isoforms?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro with COX-1/COX-2 crystal structures (PDB IDs: 1EQG, 3LN1). Focus on:
  • Chiral interactions : Hydrogen bonding between the amide group and Arg120/His90 residues .
  • Free energy calculations : MM-GBSA to compare binding affinities of (R,R) vs. (S,S) configurations .
  • In vitro assays : Measure COX inhibition using a fluorometric kit (e.g., Cayman Chemical) with purified enzymes and varying enantiomeric ratios .

Q. What advanced NMR techniques differentiate between rotational isomers in this compound?

  • Methodological Answer :

  • VT-NMR (Variable Temperature) : Acquire 1H^{1}\text{H} spectra at 25–80°C to observe coalescence of signals from rotamers. Calculate activation energy (ΔG\Delta G^\ddagger) using Eyring plots .
  • NOESY/ROESY : Detect through-space correlations between phenylethyl and ibuprofen moieties to confirm predominant rotameric states .

Q. How can chiral stationary phases (CSPs) be optimized for separating (R,R) and (S,S) enantiomers in preparative-scale chromatography?

  • Methodological Answer :

  • Column screening : Test polysaccharide-based CSPs (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10). Adjust additive concentration (e.g., 0.1% TFA) to enhance resolution .
  • Scale-up considerations : Use simulated moving bed (SMB) chromatography for continuous separation, balancing purity (>99% ee) and yield .

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